molecular formula C21H25ClN2O3S B11352405 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B11352405
M. Wt: 421.0 g/mol
InChI Key: RYRWBCHSGGSULA-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C21H25ClN2O3S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and two aromatic rings with different substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-16-2-4-17(5-3-16)14-23-21(25)19-10-12-24(13-11-19)28(26,27)15-18-6-8-20(22)9-7-18/h2-9,19H,10-15H2,1H3,(H,23,25)

InChI Key

RYRWBCHSGGSULA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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